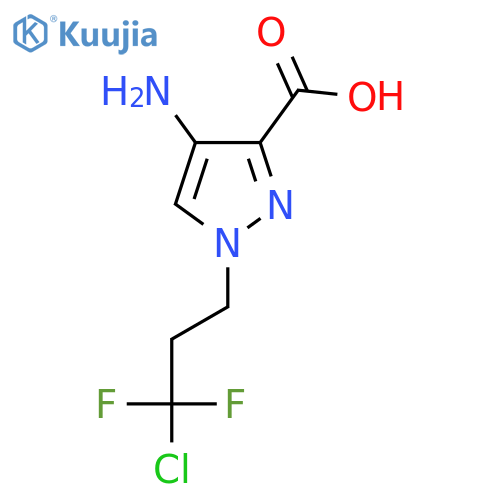

Cas no 2025570-95-8 (4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid)

2025570-95-8 structure

商品名:4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid

- EN300-1111508

- 2025570-95-8

-

- インチ: 1S/C7H8ClF2N3O2/c8-7(9,10)1-2-13-3-4(11)5(12-13)6(14)15/h3H,1-2,11H2,(H,14,15)

- InChIKey: FTCBUBXGXFPPOM-UHFFFAOYSA-N

- ほほえんだ: ClC(CCN1C=C(C(C(=O)O)=N1)N)(F)F

計算された属性

- せいみつぶんしりょう: 239.0273105g/mol

- どういたいしつりょう: 239.0273105g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1111508-1g |

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid |

2025570-95-8 | 95% | 1g |

$1200.0 | 2023-10-27 | |

| Enamine | EN300-1111508-10g |

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid |

2025570-95-8 | 95% | 10g |

$5159.0 | 2023-10-27 | |

| Enamine | EN300-1111508-1.0g |

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid |

2025570-95-8 | 1g |

$1500.0 | 2023-06-10 | ||

| Enamine | EN300-1111508-0.1g |

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid |

2025570-95-8 | 95% | 0.1g |

$1056.0 | 2023-10-27 | |

| Enamine | EN300-1111508-0.5g |

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid |

2025570-95-8 | 95% | 0.5g |

$1152.0 | 2023-10-27 | |

| Enamine | EN300-1111508-5.0g |

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid |

2025570-95-8 | 5g |

$4349.0 | 2023-06-10 | ||

| Enamine | EN300-1111508-0.05g |

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid |

2025570-95-8 | 95% | 0.05g |

$1008.0 | 2023-10-27 | |

| Enamine | EN300-1111508-0.25g |

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid |

2025570-95-8 | 95% | 0.25g |

$1104.0 | 2023-10-27 | |

| Enamine | EN300-1111508-10.0g |

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid |

2025570-95-8 | 10g |

$6450.0 | 2023-06-10 | ||

| Enamine | EN300-1111508-5g |

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid |

2025570-95-8 | 95% | 5g |

$3479.0 | 2023-10-27 |

4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

2025570-95-8 (4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid) 関連製品

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 152840-81-8(Valine-1-13C (9CI))

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬